5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide systematically delineates the compound’s structure through sequential identification of its core components and substituents (Table 1).
Table 1: Structural breakdown of the IUPAC name
| Component | Description |
|---|---|
| Furan-2-carboxamide | Parent heterocycle: 5-membered oxygen-containing ring with amide at C2 |
| 5-Bromo | Substituent: Bromine atom at position 5 of the furan ring |
| N-(3-...propyl) | Alkyl chain: 3-carbon propyl linker attached to the amide nitrogen |
| Sulfonyl | Functional group: -SO2- bridging the propyl chain to piperazine |
| 4-(Pyrimidin-2-yl) | Substituent: Pyrimidine ring attached at position 4 of the piperazine moiety |
The numbering begins with the furan ring, where the carboxamide group (-CONH-) occupies position 2. The bromine atom at position 5 ensures unambiguous orientation. The propyl chain extends from the amide nitrogen, terminating in a sulfonyl group that connects to a piperazine ring. The piperazine’s position 4 is substituted with a pyrimidin-2-yl group, completing the hierarchical nomenclature.
This classification adheres to IUPAC Rule C-514.1 for sulfonamides, prioritizing the sulfonyl group as a prefix modifier. The piperazine ring is treated as a substituent of the sulfonyl moiety, while the pyrimidine acts as a peripheral heterocycle.
Historical Context of Heterocyclic Sulfonamide Derivatives
Sulfonamide derivatives have been pivotal in medicinal chemistry since the 1930s, when prontosil (a sulfonamide prodrug) revolutionized antibacterial therapy. The subsequent exploration of sulfonamide hybridization with heterocycles emerged from efforts to enhance bioavailability, reduce toxicity, and broaden therapeutic targets. Key milestones include:
- 1940s–1960s : Development of thiazide diuretics (e.g., hydrochlorothiazide), incorporating benzothiadiazine sulfonamides for cardiovascular applications.
- 1970s–1990s : Integration of piperazine and pyrimidine motifs into sulfonamide scaffolds to improve CNS permeability, yielding antipsychotics like trifluoperazine.
- 2000s–Present : Rational design of antiviral and anticancer sulfonamides, exemplified by compounds targeting carbonic anhydrases, viral proteases, and kinase enzymes.
The compound’s pyrimidine-piperazine-sulfonyl architecture directly descends from this lineage. Pyrimidine’s role as a hydrogen-bonding motif enhances interactions with enzymatic active sites, while the piperazine spacer improves solubility and conformational flexibility. Modern synthetic techniques, such as regioselective Suzuki couplings and microwave-assisted sulfonylation, now enable precise assembly of these complex hybrids.
Significance of Furan-Piperazine Hybrid Architectures in Medicinal Chemistry
Furan-piperazine hybrids occupy a strategic niche in drug design due to their dual capacity for hydrophobic interactions (via the aromatic furan) and solubility enhancement (via the piperazine sulfonamide). Recent applications highlight their versatility:
- Antiviral Agents : Sulfonamide-linked furans demonstrate inhibitory activity against RNA viruses by disrupting viral replication machinery. For example, analogs with pyrimidine peripheries have shown IC~50~ values <1 µM against SARS-CoV-2 proteases.
- Anticancer Scaffolds : The bromine atom in position 5 of the furan ring enhances electrophilic reactivity, facilitating covalent binding to oncogenic targets like Bruton’s tyrosine kinase (BTK).
- Antimicrobial Hybrids : Piperazine sulfonamides with furan carboxamides exhibit broad-spectrum activity against Gram-negative pathogens, attributed to their ability to penetrate bacterial membranes.
Structural Advantages :
- Furan Ring : The electron-rich π-system participates in charge-transfer interactions with aromatic residues in target proteins, while the oxygen atom serves as a hydrogen-bond acceptor.
- Piperazine-Sulfonyl Linker : The sulfonyl group (-SO2-) stabilizes the molecule’s conformation via sulfonamide resonance, while the piperazine nitrogen’s basicity (pKa ~9.8) ensures protonation under physiological conditions, enhancing water solubility.
- Pyrimidine Periphery : The pyrimidin-2-yl group’s nitrogen atoms engage in complementary base-pair-like interactions with nucleic acids or enzyme active sites, a feature exploited in kinase inhibitor design.
Properties
IUPAC Name |
5-bromo-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O4S/c17-14-4-3-13(26-14)15(23)18-7-2-12-27(24,25)22-10-8-21(9-11-22)16-19-5-1-6-20-16/h1,3-6H,2,7-12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEGUPAUGJHBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is C16H20BrN5O4S, with a molecular weight of 458.33 g/mol. Its structure features a furan ring, a sulfonamide group, and a pyrimidine moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Research indicates that compounds similar to 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide exhibit moderate to strong antibacterial activity against several bacterial strains. For instance, studies have shown that sulfonamide derivatives demonstrate significant efficacy against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide | Salmonella typhi | Moderate to Strong |
| Similar Sulfonamides | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have demonstrated IC50 values indicating strong inhibition:
| Enzyme | IC50 Value (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 - 6.28 | Thiourea (IC50 = 21.25) |
| Urease | 1.13 - 6.28 | Thiourea (IC50 = 21.25) |
These findings suggest that the sulfonamide functionality enhances the inhibitory effects on these enzymes, making it a candidate for further development as a therapeutic agent.
Anticancer Activity
The anticancer potential of this compound has not been extensively documented in the available literature; however, related studies on piperazine derivatives indicate that they may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Recent studies have synthesized various piperazine and pyrimidine derivatives to evaluate their biological activities. For example, a study conducted on a series of piperidine derivatives highlighted their effectiveness against cancer cell lines and their role in inhibiting specific enzymes linked to tumor growth .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide exhibit promising anticancer activity. For instance, derivatives containing piperazine have been shown to inhibit cell growth in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation.
Antimicrobial Activity
Studies have demonstrated that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is particularly noted for enhancing antibacterial efficacy . In vitro tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of various piperazine derivatives, compounds similar to 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide were tested against human breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than 10 μM, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several furan-based compounds. The tested derivatives showed varying degrees of inhibition against common pathogens. The compound demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate .
Comparison with Similar Compounds
Key Research Findings
Synthetic Strategies :
- The target compound’s sulfonylpropyl linker and pyrimidinylpiperazine group may require coupling reagents like TBTU/DIEA, analogous to Compounds 7/12a .
- Piperidine-based analogues () achieve high yields (82%) via nucleophilic substitution, suggesting similar efficiency for piperazine derivatives .
Structure-Activity Insights :
- Bromine in the target compound may increase lipophilicity compared to nitro/methoxy groups in Compounds 7/12a.
- Sulfonamide analogues () exhibit strong intermolecular interactions, which could translate to enhanced crystallinity in the target compound .
Limitations: No direct biological data are available for the target compound. compounds focus on pyrimidine-carboxamides, limiting furan-carboxamide comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
